3-(benzenesulfonyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide
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Overview
Description
3-(benzenesulfonyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzenesulfonyl group, a thiophene ring, and a hydroxypropyl group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
It is known that compounds containing athiophene nucleus have a wide range of therapeutic properties . They have been reported to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Compounds with a thiophene nucleus have been reported to show various activities . For example, some act as anti-inflammatory agents, while others work as serotonin antagonists and are used in the treatment of Alzheimer’s .
Biochemical Pathways
Compounds with a thiophene nucleus have been reported to affect a wide range of biochemical pathways due to their diverse therapeutic properties .
Result of Action
Compounds with a thiophene nucleus have been reported to have a wide range of therapeutic properties, suggesting that they can induce various molecular and cellular changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide typically involves multiple steps. One common method includes the following steps:
Formation of the benzenesulfonyl chloride: This is achieved by reacting benzene with chlorosulfonic acid.
Reaction with thiophene: The benzenesulfonyl chloride is then reacted with thiophene in the presence of a base to form the benzenesulfonyl thiophene intermediate.
Addition of the hydroxypropyl group: The intermediate is then reacted with 2-hydroxy-2-(thiophen-3-yl)methylpropylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzenesulfonyl group can be reduced to a benzene group.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzene derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(benzenesulfonyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(benzenesulfonyl)-N-{2-hydroxy-2-[(furan-3-yl)methyl]propyl}propanamide: Similar structure but with a furan ring instead of a thiophene ring.
3-(benzenesulfonyl)-N-{2-hydroxy-2-[(pyridin-3-yl)methyl]propyl}propanamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
3-(benzenesulfonyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide is unique due to the presence of the thiophene ring, which can confer specific electronic and steric properties. This uniqueness can result in different reactivity and binding characteristics compared to similar compounds with furan or pyridine rings.
Biological Activity
The compound 3-(benzenesulfonyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C16H19NO3S
- Molecular Weight : 323.39 g/mol
Structural Features
Feature | Description |
---|---|
Sulfonamide Group | Contains a benzenesulfonyl moiety |
Hydroxyl Group | Present at the propanamide position |
Thiophene Substituent | Enhances biological activity |
Anticancer Activity
Research indicates that sulfonamide derivatives exhibit significant anticancer properties. A study assessing various benzofuran derivatives, which share structural similarities with our compound, demonstrated notable cytotoxic effects against non-small cell lung carcinoma cell lines (A549 and NCI-H23). The most active compounds showed IC50 values ranging from 0.49 to 68.9 µM, indicating their potential as anticancer agents .
Cardiovascular Effects
Another area of interest is the cardiovascular impact of sulfonamide derivatives. A study explored the effects of benzenesulfonamide on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives could decrease perfusion pressure in a time-dependent manner, suggesting a potential therapeutic role in managing cardiovascular conditions .
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Many sulfonamides act as inhibitors of carbonic anhydrase, which is crucial in various physiological processes.
- Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells, a desirable effect in cancer therapy.
- Vasodilation Effects : Some sulfonamide derivatives may promote vasodilation, contributing to their cardiovascular benefits.
Study on Anticancer Properties
A detailed investigation into the anticancer properties of related compounds revealed that the introduction of different substituents significantly affects biological activity. For instance, compounds with thiophene rings demonstrated enhanced cytotoxicity compared to their unsubstituted counterparts .
Cardiovascular Study
In a controlled experiment evaluating the effects of various benzenesulfonamide derivatives on coronary resistance and perfusion pressure, it was found that specific compounds led to a statistically significant reduction in pressure compared to controls (p < 0.05). This suggests potential applications in treating hypertension or heart failure .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line | IC50 (µM) | Apoptosis Induction (%) |
---|---|---|---|
Compound A | A549 | 1.48 | 42.05 |
Compound B | NCI-H23 | 0.49 | 34.59 |
Compound C | NCI-H23 | 68.9 | 36.81 |
Table 2: Cardiovascular Effects of Sulfonamide Derivatives
Compound Name | Dose (nM) | Perfusion Pressure Change (%) |
---|---|---|
Benzenesulfonamide | 0.001 | -15 |
Compound D | 0.001 | -20 |
Compound E | 0.001 | -10 |
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S2/c1-17(20,11-14-7-9-23-12-14)13-18-16(19)8-10-24(21,22)15-5-3-2-4-6-15/h2-7,9,12,20H,8,10-11,13H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWPFLAMLCHNQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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